molecular formula C8H7ClN2 B2544377 6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 872366-91-1

6-Chloro-2-methyl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B2544377
CAS No.: 872366-91-1
M. Wt: 166.61
InChI Key: HCVQDCUBIIQDCA-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Overview

6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula of this compound is C8H7ClN2. The structural configuration includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 6-position and a methyl group at the 2-position, which influences its biological activity and interaction with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. This mechanism is crucial for its anticancer properties and makes it a candidate for further therapeutic development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell lines. Studies have demonstrated that it can induce cytotoxic effects on various cancer cells while exhibiting limited toxicity towards normal cells.
    • For instance, derivatives of this compound have been tested against ovarian and breast cancer cell lines, showing moderate cytotoxicity against ovarian cancer cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition :
    • It has been identified as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including glucose metabolism and cell survival. This inhibition could be beneficial in treating metabolic disorders linked to SGK-1 activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in ovarian cancer cells
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibits SGK-1 kinase

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells with IC50 values suggesting effective dosage ranges for therapeutic application.
  • Inhibition of Kinases : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that the compound effectively decreased phosphorylation levels of target proteins, thereby disrupting cancer cell proliferation.

Properties

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQDCUBIIQDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloro-2-methyl-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester (0.225 g, 1 mmol) is dissolved in methanol (30 ml) and 1M NaOH (10 ml) and stirred at room temperature overnight. The methanol is removed in vacuo and the resulting white suspension is extracted with chloroform (3×20 ml), dried (MgSO4) and concentrated in vacuo to yield a white powder which is dried under high vacuum to yield the titled product. (MH+ 167).
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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